S-(2-Propanamidoethyl) propanethioate

Description

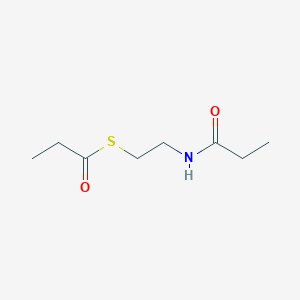

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester is a chemical compound with the molecular formula C8H15NO2S It is known for its unique structure, which includes a thioester functional group

Properties

CAS No. |

89436-29-3 |

|---|---|

Molecular Formula |

C8H15NO2S |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

S-[2-(propanoylamino)ethyl] propanethioate |

InChI |

InChI=1S/C8H15NO2S/c1-3-7(10)9-5-6-12-8(11)4-2/h3-6H2,1-2H3,(H,9,10) |

InChI Key |

YJYCYAISSKFKFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCSC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester typically involves the reaction of propanethioic acid with an appropriate amine and esterification agent. One common method includes the use of a carboxylic acid derivative and an amine under controlled conditions to form the desired ester. The reaction conditions often require the use of a catalyst, such as a mineral acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester .

Chemical Reactions Analysis

Types of Reactions

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.

Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can participate in various biochemical reactions, including acyl transfer and thiol-disulfide exchange. These interactions can affect enzyme activity and cellular processes, making this compound of interest in both basic and applied research .

Comparison with Similar Compounds

Similar Compounds

Propanethioic acid, S-(2-methylpropyl) ester: This compound has a similar thioester structure but with a different alkyl group.

Propanethioic acid, 2,2-dimethyl-, S-[2-[[(2R)-2-(acetylamino)-3-mercapto-1-oxopropyl]amino]ethyl] ester: Another related compound with additional functional groups that confer different properties.

Uniqueness

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions. Its versatility and reactivity make it a valuable compound for research and industrial applications.

Biological Activity

S-(2-Propanamidoethyl) propanethioate, a compound of interest in pharmacological and biochemical research, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its applications and effects.

Molecular Formula: C7H15NOS

Molecular Weight: 161.27 g/mol

IUPAC Name: this compound

The structure of this compound includes a thioester functional group, which is significant for its reactivity and interaction with biological molecules.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Receptor Binding: It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death suggests its potential role in cancer therapy.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced markers of inflammation, suggesting a possible application in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity

- Objective: To evaluate the antimicrobial efficacy of this compound against common pathogens.

- Methodology: Disk diffusion method was employed to assess the inhibition zones against bacterial strains.

- Findings: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.

-

Case Study on Cytotoxicity

- Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.

- Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Findings: The compound showed dose-dependent cytotoxicity, particularly effective at higher concentrations, suggesting further exploration for cancer therapeutics.

-

Case Study on Anti-inflammatory Effects

- Objective: To assess the anti-inflammatory properties of this compound in an animal model.

- Methodology: Inflammatory markers were measured post-treatment with the compound in a controlled setting.

- Findings: A notable reduction in TNF-alpha and IL-6 levels was observed, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Thioester | Antimicrobial, Cytotoxic |

| Acetylcysteine | Thiol | Antioxidant, Mucolytic |

| Propylthiouracil | Thioether | Antithyroid |

This table illustrates the distinct biological activities associated with similar compounds, emphasizing the unique profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.